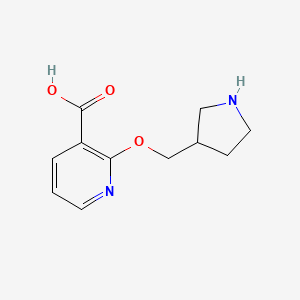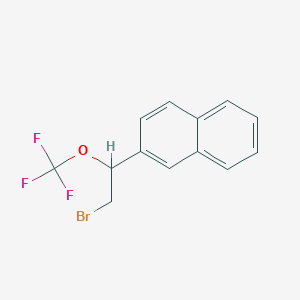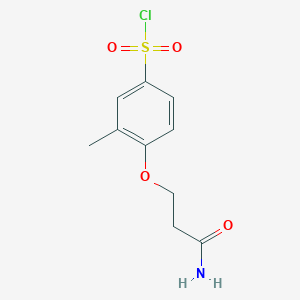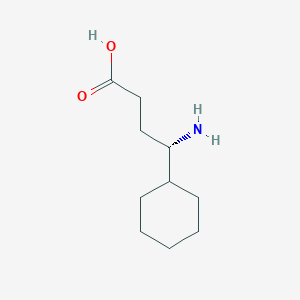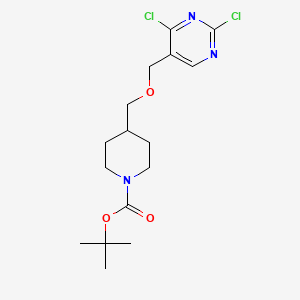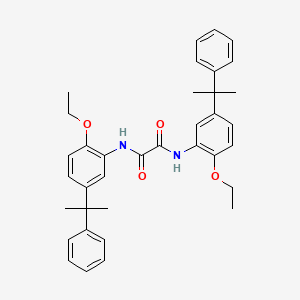
N1,N2-Bis(2-ethoxy-5-(2-phenylpropan-2-yl)phenyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1,N2-Bis(2-ethoxy-5-(2-phenylpropan-2-yl)phenyl)oxalamide is an organic compound that belongs to the class of oxalamides. This compound is characterized by the presence of two ethoxy groups and two phenylpropan-2-yl groups attached to the phenyl rings. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N2-Bis(2-ethoxy-5-(2-phenylpropan-2-yl)phenyl)oxalamide typically involves the reaction of 2-ethoxy-5-(2-phenylpropan-2-yl)aniline with oxalyl chloride. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is stirred at a low temperature, often around 0°C to 5°C, to control the exothermic nature of the reaction. After the addition of oxalyl chloride, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N1,N2-Bis(2-ethoxy-5-(2-phenylpropan-2-yl)phenyl)oxalamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The ethoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium ethoxide in ethanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N1,N2-Bis(2-ethoxy-5-(2-phenylpropan-2-yl)phenyl)oxalamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N1,N2-Bis(2-ethoxy-5-(2-phenylpropan-2-yl)phenyl)oxalamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N,N’-Bis(2-phenylethyl)oxamide
- N1,N2-Bis(4-hydroxy-2,6-dimethylphenyl)oxalamide
- N1,N2-Bis(2,5-dimethyl-1H-pyrrol-1-yl)oxalamide
Uniqueness
N1,N2-Bis(2-ethoxy-5-(2-phenylpropan-2-yl)phenyl)oxalamide is unique due to the presence of ethoxy and phenylpropan-2-yl groups, which impart specific chemical and biological properties. These groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other similar oxalamides.
Properties
Molecular Formula |
C36H40N2O4 |
|---|---|
Molecular Weight |
564.7 g/mol |
IUPAC Name |
N,N'-bis[2-ethoxy-5-(2-phenylpropan-2-yl)phenyl]oxamide |
InChI |
InChI=1S/C36H40N2O4/c1-7-41-31-21-19-27(35(3,4)25-15-11-9-12-16-25)23-29(31)37-33(39)34(40)38-30-24-28(20-22-32(30)42-8-2)36(5,6)26-17-13-10-14-18-26/h9-24H,7-8H2,1-6H3,(H,37,39)(H,38,40) |
InChI Key |
KVDKPIAMVIUTNL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(C)(C)C2=CC=CC=C2)NC(=O)C(=O)NC3=C(C=CC(=C3)C(C)(C)C4=CC=CC=C4)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8,22-di(undecyl)-6,10,15,20,24-pentathia-3,14,16,27-tetrazaoctacyclo[16.9.0.02,12.04,11.05,9.013,17.019,26.021,25]heptacosa-1(27),2,4(11),5(9),7,12,17,19(26),21(25),22-decaene](/img/structure/B12833575.png)
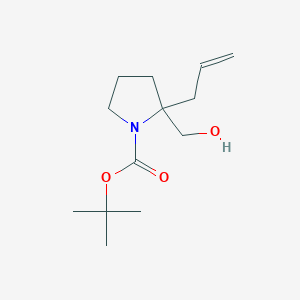
![3-Tert-butyl-3-azabicyclo[3.3.1]nonan-9-amine](/img/structure/B12833587.png)
